1-(3-Fluorophenyl)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a fluorinated phenyl group. Its molecular formula is and it has a molecular weight of approximately 222.26 g/mol. This compound is part of a broader class of cyclohexanecarboxylic acids, which are known for their diverse applications in medicinal chemistry and material science .
The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a carboxylic acid derivative. It is notable for its potential applications in pharmaceutical development due to its unique structural properties that influence biological activity .
The synthesis of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid typically involves several key steps:
Advanced techniques like continuous flow reactors may be employed for industrial-scale synthesis to ensure high throughput and efficiency. The process may also involve hydrogenation steps to achieve desired functionalization on the cyclohexane ring .
1-(3-Fluorophenyl)cyclohexanecarboxylic acid features a cyclohexane ring with a carboxylic acid group at one position and a fluorophenyl group at another. The presence of the fluorine atom significantly affects the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets.
1-(3-Fluorophenyl)cyclohexanecarboxylic acid is involved in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The reaction pathways depend heavily on the specific conditions employed, including temperature, solvent choice, and the presence of catalysts. These factors can lead to different products based on the desired transformation .
The mechanism of action for 1-(3-Fluorophenyl)cyclohexanecarboxylic acid primarily involves its interaction with specific biological targets such as receptors or enzymes. The fluorophenyl group enhances binding affinity due to its electronic properties, while the carboxylic acid moiety contributes to solubility and bioavailability.
This compound has been studied for its potential in modulating biological pathways relevant to drug development, particularly in areas like enzyme inhibition and receptor binding studies .
Relevant data indicates that the compound's stability is influenced by environmental factors such as pH and temperature, which can affect its reactivity profile .
1-(3-Fluorophenyl)cyclohexanecarboxylic acid has several scientific applications:
1-(3-Fluorophenyl)cyclohexanecarboxylic acid represents a strategically engineered cis/trans-configured cyclohexanecarboxylic acid derivative bearing a meta-fluorinated phenyl substituent at the C1 position. This structure embodies critical pharmacophoric elements: the carboxylic acid moiety enables salt formation or hydrogen bonding, the cyclohexane ring provides conformational restraint, and the 3-fluorophenyl group delivers both aromatic π-system interactions and electron-withdrawing properties. Its significance in drug discovery stems from its dual role as a synthetic intermediate in neuropharmacology (neurotensin receptor ligands) and respiratory therapeutics (PDE4 inhibitors). The meta-fluorine position specifically balances electronic effects and steric occupancy, making it a versatile scaffold for optimizing target binding affinity and physicochemical properties in multiple drug classes [3] [9].
1-(3-Fluorophenyl)cyclohexanecarboxylic acid serves as a crucial synthetic building block for advanced neurotensin receptor (NTS) ligands, particularly those targeting NTS2 for non-opioid analgesia. Neurotensin receptors (NTS1 and NTS2) are G-protein coupled receptors implicated in pain modulation, with NTS2 selectivity being a key therapeutic goal to avoid dopamine-related side effects associated with NTS1 [1] [3].
This carboxylic acid scaffold is integrated into ligands via amide bond formation with heterocyclic amines. For example, it is condensed with pyrazole-carboxamides to yield compounds like 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid (NTRC-739, 7b). NTRC-739 emerged from systematic structure-activity relationship (SAR) studies starting from the non-selective NTS ligand SR48692 (5a). It exhibits potent and selective partial agonism at NTS2 (EC₅₀ = 12 ± 6 nM) with no detectable activity at NTS1 (Kᵢ >25 µM), demonstrating a 161-fold selectivity ratio (NTS2/NTS1) [1] [3] [9].
The scaffold’s pharmacodynamic advantages include:
Table 1: Neurotensin Receptor Activity of Key Ligands Derived from 1-(3-Fluorophenyl)cyclohexanecarboxylic Acid
Compound | NTS1 Kᵢ (nM) | NTS2 Kᵢ (nM) | Selectivity (NTS2/NTS1) | Functional Activity |
---|---|---|---|---|
SR48692 (5a) | 10–20 | 150–300 | 15–30 | NTS1 Antagonist |
NTRC-739 (7b) | >25,000 | 153 ± 10 | 161 | NTS2 Partial Agonist (7% Eₘₐₓ) |
Levocabastine (6) | >10,000 | 130 | >77 | NTS2 Antagonist |
In respiratory therapeutics, 1-(3-Fluorophenyl)cyclohexanecarboxylic acid is a core structural component in phosphodiesterase-4 (PDE4) inhibitors developed for chronic obstructive pulmonary disease (COPD) and asthma. PDE4 hydrolyzes cyclic AMP (cAMP), and its inhibition elevates cAMP levels, exerting broad anti-inflammatory effects on neutrophils, macrophages, and airway smooth muscle cells [6] [7].
Novartis leveraged this scaffold in the design of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid, a clinical candidate optimized for enhanced solubility and pharmacokinetics. Key structural contributions include:
This compound achieved high plasma concentrations in humans via dose escalation without emesis—a common PDE4 inhibitor side effect linked to PDE4D inhibition—validating its optimized pharmacokinetic profile. Its efficacy arises from dual mechanisms: suppressing TNF-α, IL-8, and oxidative burst in inflammatory cells (PDE4B-driven), and relaxing airway smooth muscle (PDE3/4 overlap) [4] [6] [7].
Table 2: Evolution of PDE4 Inhibitors Featuring the Cyclohexanecarboxylic Acid Scaffold
Compound | PDE4 IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Key Advancement |
---|---|---|---|
First-Generation (e.g., Rolipram) | 100–200 | <1 | High emesis (PDE4D-mediated) |
Cilomilast | 70–100 | 5–10 | Moderate solubility; GI toxicity |
4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid | 12 ± 3 | >150 | High solubility enabling escalated dosing without emesis |
The bioactivity profile of 1-(3-Fluorophenyl)cyclohexanecarboxylic acid is distinct among cyclohexanecarboxylic acid derivatives due to fluorine positioning and stereochemical preferences:
Para- (4-position): Increases metabolic liability via para-hydroxylation, shortening half-life.
Stereochemistry Dictates Target Engagement:
cis-Cyclohexane: Enhances NTS2 selectivity by projecting the fluorophenyl group axially, complementing NTS2’s subpocket topology [9].
Carboxylic Acid Bioisosteres:
Table 3: Comparative SAR of Cyclohexanecarboxylic Acid Derivatives
Structural Feature | Neurotensin Ligands | PDE4 Inhibitors |
---|---|---|
Fluorophenyl Position | Meta > Para >> Ortho (NTS2 affinity) | Meta exclusively (solubility/potency) |
Cyclohexane Configuration | cis preferred for NTS2 | trans required for solubility |
Acid Modifications | Free acid critical (>10-fold loss with ester) | Acid → tetrazole tolerated (similar IC₅₀) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1